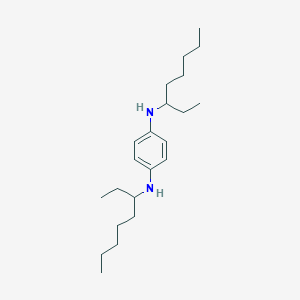
N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two octan-3-yl groups at the nitrogen atoms in the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Di(octan-3-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with octan-3-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of benzene-1,4-diamine attack the electrophilic carbon atoms of the octan-3-yl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrocarbons. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~4~-Di(octan-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Diethylbenzene-1,4-diamine: Similar structure but with ethyl groups instead of octan-3-yl groups.
N~1~,N~4~-Dipropylbenzene-1,4-diamine: Similar structure but with propyl groups instead of octan-3-yl groups.
N~1~,N~4~-Dibutylbenzene-1,4-diamine: Similar structure but with butyl groups instead of octan-3-yl groups.
Uniqueness
N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine is unique due to the presence of longer alkyl chains (octan-3-yl groups), which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds with shorter alkyl chains.
Properties
CAS No. |
61293-42-3 |
|---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-N,4-N-di(octan-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-5-9-11-13-19(7-3)23-21-15-17-22(18-16-21)24-20(8-4)14-12-10-6-2/h15-20,23-24H,5-14H2,1-4H3 |
InChI Key |
HFUFNTNQMYTQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)NC1=CC=C(C=C1)NC(CC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















